tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings share a single atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of diaminopyrimidines as egfr inhibitors , suggesting potential targets could be enzymes like EGFR (Epidermal Growth Factor Receptor).
Biochemical Pathways
If it acts as an EGFR inhibitor like related compounds , it could impact pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are all downstream of EGFR.
Result of Action
If it acts as an EGFR inhibitor like related compounds , it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing EGFR.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for drug development, particularly in the design of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the position of the functional groups. This uniqueness gives it distinct reactivity and stability compared to similar compounds. For instance, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has a different position of the oxo group, which can lead to different chemical properties and applications .
Biological Activity
tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
The compound is identified by the following chemical properties:
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 2306272-86-4
Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cellular signaling. The compound's structure allows it to mimic certain biological molecules, enabling it to bind to specific receptors or enzymes.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, related azaspiro compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.
-
Cytotoxicity :
- Preliminary assays suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The IC50 values observed in these studies indicate concentration-dependent cytotoxicity.
-
Anti-inflammatory Effects :
- In vitro studies have indicated that the compound may downregulate pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Findings
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Antimicrobial Activity :
- In a study assessing the antimicrobial efficacy of various azaspiro compounds, this compound showed promising results against Gram-negative bacteria, particularly E. coli and Pseudomonas aeruginosa.
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Cytotoxicity Assessment :
- The MTT assay results indicated that the compound selectively induced apoptosis in A549 cells while sparing normal human fibroblasts, highlighting its potential as a targeted therapeutic agent.
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Inflammatory Response Modulation :
- In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers, suggesting its utility in inflammatory disease management.
Properties
IUPAC Name |
tert-butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)7-5-4-6-10(13)15/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQJEJXSBHAVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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